

# Cyanine7.5 carboxylic acid excitation and emission spectra

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## Compound of Interest

Compound Name: Cyanine7.5 carboxylic

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An In-depth Technical Guide to the Spectral Properties of **Cyanine7.5 Carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its applications in biomedical research, particularly in in vivo imaging, are driven by its long-wavelength emission, which allows for deep tissue penetration and reduced autofluorescence.[1][2] This guide will cover its excitation and emission spectra, experimental protocols for spectral measurements, and relevant workflows for its use in bioconjugation and imaging.

## Core Spectral Properties

**Cyanine7.5 carboxylic acid** is characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum.[3] The unactivated carboxylic acid form is available for conjugation, though for reactions involving primary amines, the pre-activated N-hydroxysuccinimide (NHS) ester is commonly used.[4][5] A sulfonated version, sulfo-Cyanine7.5, offers increased water solubility.[6]

## Quantitative Spectral Data

The key spectral parameters for **Cyanine7.5 carboxylic acid** and its derivatives are summarized in the table below. These values are crucial for designing experiments, selecting

appropriate filter sets for fluorescence microscopy and in vivo imaging systems, and performing quantitative analysis.

Property	Cyanine7.5 Carboxylic Acid	sulfo- Cyanine7.5 Carboxylic Acid	Cyanine7.5 NHS Ester	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	788 nm	778 nm	788 nm	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Emission Maximum ( $\lambda_{em}$ )	808 nm	797 nm	808 nm	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molar Extinction Coefficient ( $\epsilon$ )	223,000 M-1cm- 1	222,000 M-1cm- 1	223,000 M-1cm- 1	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Fluorescence Quantum Yield ( $\Phi$ )	0.10	0.09	~0.20 (structure dependent)	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Stokes Shift	~20 nm	~19 nm	~20 nm	<a href="#">[9]</a>

## Experimental Protocols

### Determining Excitation and Emission Spectra

The following is a generalized protocol for measuring the fluorescence spectra of **Cyanine7.5 carboxylic acid**.

Materials:

- **Cyanine7.5 carboxylic acid**
- Solvent (e.g., methanol, DMSO, or PBS for sulfo-derivatives)[\[4\]](#)[\[11\]](#)
- Quartz cuvettes
- Spectrofluorometer

- UV-Vis spectrophotometer

Procedure:

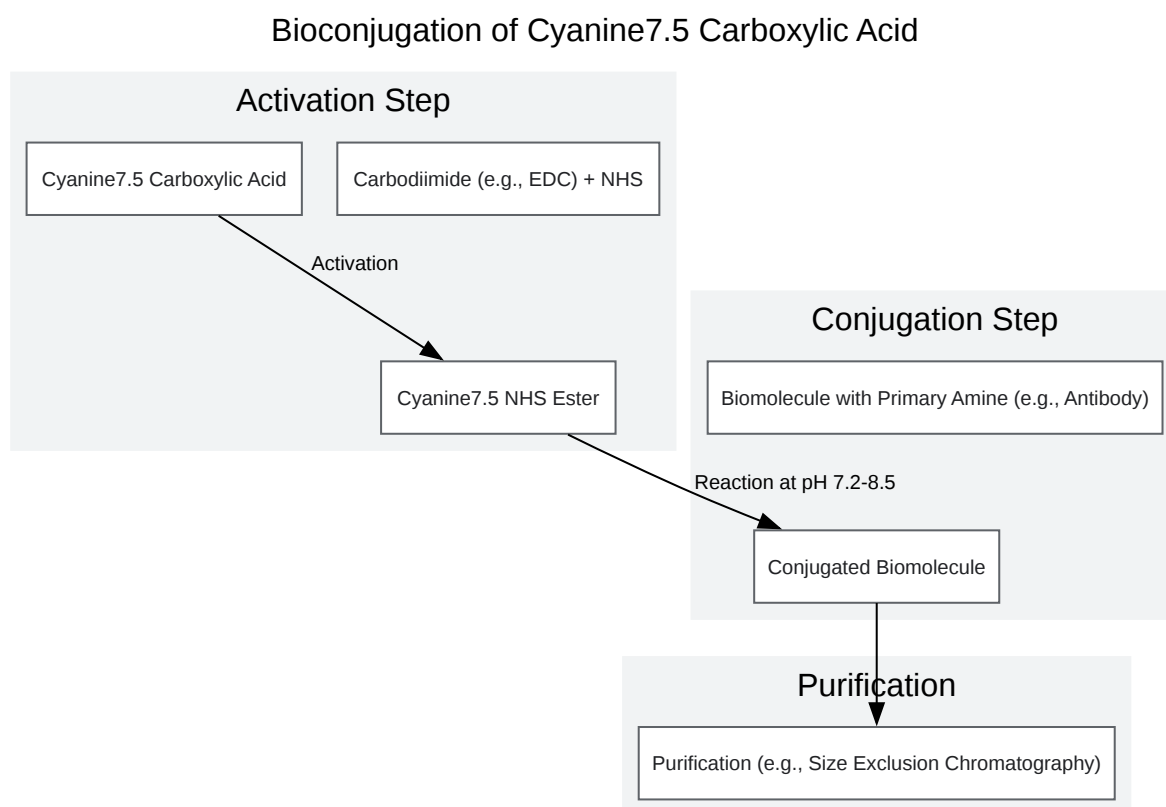
- Stock Solution Preparation: Prepare a concentrated stock solution of **Cyanine7.5 carboxylic acid** in a suitable solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.[\[12\]](#)
- Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 1-10  $\mu$ M) in the desired buffer or solvent for analysis. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[\[13\]](#)
- Absorption Spectrum Measurement:
  - Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from approximately 600 nm to 900 nm to determine the exact absorption maximum ( $\lambda_{abs}$ ).[\[14\]](#)
- Emission Spectrum Measurement:
  - Set the spectrofluorometer's excitation wavelength to the determined absorption maximum (e.g., 788 nm).
  - Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 900 nm (e.g., 800 nm to 900 nm).[\[14\]](#)
  - The wavelength with the highest fluorescence intensity is the emission maximum ( $\lambda_{em}$ ).
- Excitation Spectrum Measurement:
  - Set the spectrofluorometer's emission wavelength to the determined emission maximum (e.g., 808 nm).
  - Scan the excitation spectrum across a range that includes the expected absorption maximum (e.g., 700 nm to 800 nm).
  - The resulting spectrum should closely resemble the absorption spectrum.

## Bioconjugation and Imaging Workflows

**Cyanine7.5 carboxylic acid** itself is not reactive towards amines. For conjugation to proteins, antibodies, or other amine-containing biomolecules, it is typically activated to an NHS ester.<sup>[15]</sup>

### Bioconjugation Workflow

The following diagram illustrates the general workflow for activating **Cyanine7.5 carboxylic acid** and conjugating it to a primary amine-containing biomolecule.



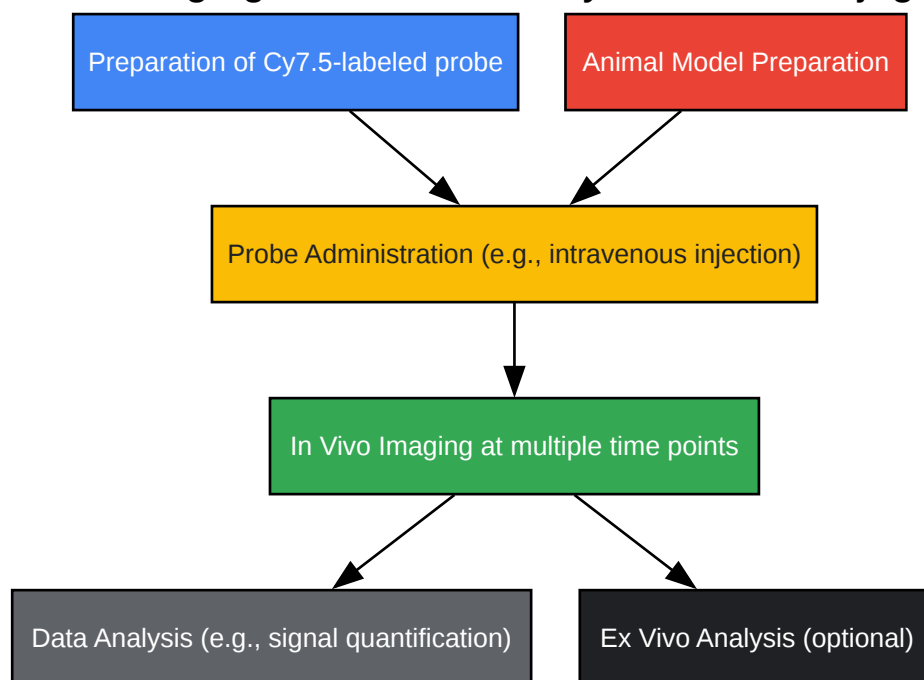
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Caption: Workflow for the activation and conjugation of Cyanine7.5.

## In Vivo Imaging Workflow

Cyanine7.5-conjugated molecules are widely used for in vivo imaging due to the deep tissue penetration of near-infrared light.[16][17] The general workflow for such an experiment is depicted below.

### In Vivo Imaging Workflow with Cyanine7.5 Conjugate



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